molecular formula C19H27ClN2O4 B11787627 DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate

Cat. No.: B11787627
M. Wt: 382.9 g/mol
InChI Key: WWBVQUSWFATRSC-UHFFFAOYSA-N
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Description

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of Tert-butyl Groups: The tert-butyl groups are typically introduced through alkylation reactions, using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter receptors and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. Additionally, it may interact with other molecular pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 8-amino-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate: Similar structure but with an amino group instead of a chlorine atom.

    Tert-Butyl 8-fluoro-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate: Similar structure but with a fluorine atom instead of a chlorine atom.

    Tert-Butyl 9-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate: Similar structure but with a different substitution pattern.

Uniqueness

The presence of the chlorine atom and tert-butyl groups in DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These structural features may enhance its pharmacological profile and make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H27ClN2O4

Molecular Weight

382.9 g/mol

IUPAC Name

ditert-butyl 8-chloro-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate

InChI

InChI=1S/C19H27ClN2O4/c1-18(2,3)25-16(23)21-9-10-22(17(24)26-19(4,5)6)15-11-14(20)8-7-13(15)12-21/h7-8,11H,9-10,12H2,1-6H3

InChI Key

WWBVQUSWFATRSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=CC(=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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